molecular formula C8H11ClN2O2S B2950754 4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide CAS No. 1036596-00-5

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide

Cat. No.: B2950754
CAS No.: 1036596-00-5
M. Wt: 234.7
InChI Key: NUFGISAWONJDLQ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro group, and an ethyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-n-ethylbenzene-1-sulfonamide typically involves the sulfonation of 4-amino-2-chloro-n-ethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly sulfonamide-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-n-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-n-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino and a chloro group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-2-chloro-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGISAWONJDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036596-00-5
Record name 4-amino-2-chloro-N-ethylbenzene-1-sulfonamide
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